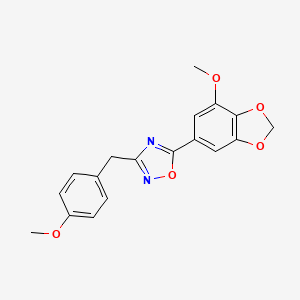![molecular formula C9H8Cl2N4O B14943427 2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol CAS No. 799250-21-8](/img/structure/B14943427.png)
2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is a chemical compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a triazole ring attached to the 6 position via an aminomethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol typically involves the chlorination of phenol to introduce the chlorine atoms at the 2 and 4 positions. This is followed by the introduction of the triazole ring through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The chlorination step can be carried out using chlorine gas or chlorinating agents like thionyl chloride. The subsequent introduction of the triazole ring can be achieved using triazole derivatives under controlled temperature and pressure conditions to optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted phenol derivatives.
Applications De Recherche Scientifique
2,4-Dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal agents.
Industry: Used in the production of pesticides and herbicides due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects. The chlorine atoms and phenolic group contribute to its overall bioactivity by enhancing its ability to interact with biological membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenol: A simpler compound with only chlorine substituents on the phenol ring.
2,4-Dichloro-6-[(4H-1,2,4-triazol-4-yl)methyl]phenol: Lacks the aminomethyl linkage.
2,4-Dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]benzene: Lacks the phenolic hydroxyl group.
Uniqueness
2,4-Dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is unique due to the presence of both the triazole ring and the phenolic hydroxyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a bioactive molecule with applications in various fields.
Propriétés
Numéro CAS |
799250-21-8 |
|---|---|
Formule moléculaire |
C9H8Cl2N4O |
Poids moléculaire |
259.09 g/mol |
Nom IUPAC |
2,4-dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol |
InChI |
InChI=1S/C9H8Cl2N4O/c10-7-1-6(9(16)8(11)2-7)3-14-15-4-12-13-5-15/h1-2,4-5,14,16H,3H2 |
Clé InChI |
BRTUSYUVUGWYTG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CNN2C=NN=C2)O)Cl)Cl |
Solubilité |
35.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Cyanomethyl)[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14943357.png)
![3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14943363.png)
![2-{[(4-Bromophenyl)sulfonyl]methyl}prop-2-enoic acid](/img/structure/B14943365.png)
![2-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B14943368.png)
![7-(3-methylthiophen-2-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B14943370.png)

![5-Amino-3-{[2-(4-ethylphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B14943387.png)

![5,7-Dimethyl-3-phenylisoxazolo[4,5-d]pyrimidine](/img/structure/B14943394.png)
![N-(4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B14943401.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B14943407.png)
![N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide](/img/structure/B14943420.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol](/img/structure/B14943441.png)
